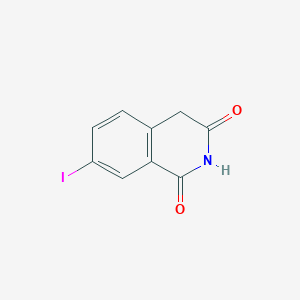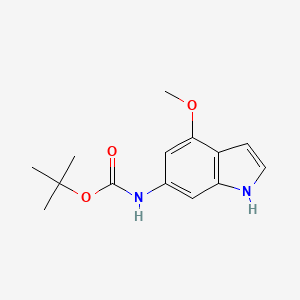
7-Iodoisoquinoline-1,3(2H,4H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Iodoisoquinoline-1,3(2H,4H)-dione: is an organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of an iodine atom at the 7th position and a dione structure makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodoisoquinoline-1,3(2H,4H)-dione typically involves the iodination of isoquinoline-1,3(2H,4H)-dione. One common method includes:
Starting Material: Isoquinoline-1,3(2H,4H)-dione.
Reagent: Iodine (I2) or an iodine source such as N-iodosuccinimide (NIS).
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
Catalyst: A Lewis acid such as iron(III) chloride (FeCl3) to facilitate the iodination reaction.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (around 40-60°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Substitution Reactions: The iodine atom in 7-Iodoisoquinoline-1,3(2H,4H)-dione can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The dione structure can undergo oxidation to form more complex quinone derivatives.
Reduction Reactions: The dione can be reduced to form dihydroisoquinoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution: Formation of isoquinoline derivatives with various functional groups.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydroisoquinoline derivatives.
科学研究应用
Chemistry
7-Iodoisoquinoline-1,3(2H,4H)-dione is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Isoquinoline derivatives are known to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
The compound is investigated for its potential therapeutic applications. Its derivatives may serve as lead compounds in the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of 7-Iodoisoquinoline-1,3(2H,4H)-dione and its derivatives involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The iodine atom can enhance the compound’s binding affinity to these targets, while the dione structure can participate in redox reactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
Isoquinoline-1,3(2H,4H)-dione: Lacks the iodine atom, making it less reactive in certain substitution reactions.
7-Bromoisoquinoline-1,3(2H,4H)-dione: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
7-Chloroisoquinoline-1,3(2H,4H)-dione: Contains a chlorine atom, which affects its chemical and biological properties differently compared to the iodine derivative.
Uniqueness
7-Iodoisoquinoline-1,3(2H,4H)-dione is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties. The iodine atom’s larger size and higher polarizability compared to bromine and chlorine make this compound particularly interesting for various applications in chemistry and biology.
属性
IUPAC Name |
7-iodo-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2/c10-6-2-1-5-3-8(12)11-9(13)7(5)4-6/h1-2,4H,3H2,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCINVXIYSCLJTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)I)C(=O)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Quinolinecarboxylic acid, 7-[(2-aMinoethyl)aMino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-](/img/new.no-structure.jpg)
![1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine](/img/structure/B1148786.png)

![3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148796.png)
![N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride](/img/structure/B1148798.png)
![1-[(4R)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B1148802.png)
